Triethylene glycol monomethyl ether is a colorless, odorless liquid with the chemical formula C₇H₁₆O₄ and a molecular weight of approximately 164.2 g/mol. It is classified as an ether and is known for its relatively low toxicity and high solubility in water. The compound is primarily utilized as a solvent and reagent in various chemical applications, particularly in the synthesis of polymers and other organic compounds. It has a boiling point ranging from 245 to 255 °C and a density of about 1.04 g/cm³ at 20 °C .
TEGME's primary function in scientific research is as a solvent or reaction medium. It does not have a specific biological mechanism of action. Its properties, such as good solubility and low volatility, make it useful for dissolving a wide range of compounds.
While triethylene glycol monomethyl ether exhibits low toxicity, it can cause irritation upon contact with skin or eyes. The compound has an oral LD50 value of approximately 11,850 mg/kg in rats, indicating a relatively low acute toxicity level . Its biological activity is primarily linked to its role as a solvent in various formulations rather than any direct pharmacological effects.
Triethylene glycol monomethyl ether can be synthesized through several methods, including:
These methods allow for the production of triethylene glycol monomethyl ether with varying degrees of purity and yield depending on the reaction conditions employed .
Triethylene glycol monomethyl ether has diverse applications across various industries:
Research on interaction studies involving triethylene glycol monomethyl ether primarily focuses on its compatibility with other chemicals and materials. It is generally considered stable under normal conditions but may react with strong oxidizing agents. Additionally, studies have indicated that it can form stable complexes with certain Lewis acids, enhancing its utility in various chemical processes .
Triethylene glycol monomethyl ether shares structural similarities with several other compounds within the glycol ether family. Here are some comparable compounds:
Compound Name | Chemical Formula | Molecular Weight | Unique Properties |
---|---|---|---|
Triethylene glycol monoethyl ether | C₈H₁₈O₄ | 178.2 g/mol | Higher molecular weight; used in similar applications |
Diethylene glycol monomethyl ether | C₆H₁₄O₄ | 146.18 g/mol | Lower boiling point; more volatile |
Ethylene glycol monomethyl ether | C₅H₁₂O₄ | 132.16 g/mol | Lower molecular weight; more polar |
The uniqueness of triethylene glycol monomethyl ether lies in its balanced properties that make it suitable for both high-temperature applications and as a solvent in formulations requiring low toxicity levels. Its ability to act as both a solvent and a reagent sets it apart from other similar compounds, which may be more specialized or limited in their applications .
Triethylene glycol monomethyl ether has the molecular formula C₇H₁₆O₄ with a molecular weight of 164.20 grams per mole [1] [2] [3] [4]. The exact molecular mass is 164.104859 atomic mass units [3]. This compound possesses a linear chain structure characterized by its systematic name 2-[2-(2-methoxyethoxy)ethoxy]ethanol [5] [3] [6].
The compound exhibits a non-chiral structure with no stereochemical centers, resulting in a single conformational isomer under standard conditions. The molecular configuration is based on a linear arrangement of three ethylene glycol units linked through ether bonds, terminated by a methoxy group on one end and a hydroxyl group on the other end [7] [6]. The InChI representation is InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3, with the InChIKey being JLGLQAWTXXGVEM-UHFFFAOYSA-N [2] [3] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₆O₄ | [1] [2] [3] |
Molecular Weight | 164.20 g/mol | [1] [2] [8] |
Exact Mass | 164.104859 amu | [3] |
InChI | InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 | [2] [8] |
InChIKey | JLGLQAWTXXGVEM-UHFFFAOYSA-N | [2] [8] |
SMILES | COCCOCCOCCO | [2] [8] |
Triethylene glycol monomethyl ether belongs to the glycol ether family, characterized by its distinctive functional group composition [7]. The molecule contains multiple functional groups that define its chemical behavior and physical properties.
The primary functional groups present include three ether linkages (-O-) connecting the ethylene glycol units, one primary alcohol group (-OH) at the terminal position, and one methoxy group (-OCH₃) at the opposite terminus [7] [9]. This arrangement creates a hydroxypolyether structure that exhibits both hydrophilic and lipophilic characteristics .
The ether functional groups contribute to the compound's stability and low reactivity under normal conditions, while the terminal hydroxyl group provides sites for hydrogen bonding and further chemical derivatization [11]. The methoxy group at the other end of the molecule reduces the overall polarity compared to the parent triethylene glycol, influencing solubility and phase behavior characteristics [7].
Functional Group | Quantity | Position | Chemical Impact |
---|---|---|---|
Ether linkages (-O-) | 3 | Bridging positions | Structural stability, low reactivity [7] |
Primary alcohol (-OH) | 1 | Terminal position | Hydrogen bonding, derivatization site [11] |
Methoxy group (-OCH₃) | 1 | Terminal position | Reduced polarity, solubility modification [7] |
Triethylene glycol monomethyl ether exhibits characteristic thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a high boiling point at 249°C (482°F) at atmospheric pressure [12] [13] [14], although some sources report variations depending on pressure conditions, with values of 122°C at 10 mmHg [2] [4] [8] and 248°C at standard atmospheric pressure [15].
The vapor pressure of triethylene glycol monomethyl ether is exceptionally low, measuring less than 0.01 mmHg at 20°C [2] [4] [16] [17] [13], which corresponds to less than 0.001 kPa at 25°C [14]. This low volatility is attributed to the strong intermolecular hydrogen bonding facilitated by the hydroxyl group and the extended ether chain structure.
The compound exhibits a vapor density of 5.66 relative to air [2] [4] [16], indicating its tendency to remain in the liquid phase under normal atmospheric conditions. The melting point has been reported with some variation in the literature, ranging from -45°C [4] to -44°C [12] [14], with one source reporting -74.6°C [18].
Thermodynamic Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 249°C (482°F) | 760 mmHg | [12] [13] [14] |
Boiling Point | 122°C | 10 mmHg | [2] [4] [8] |
Vapor Pressure | <0.01 mmHg | 20°C | [2] [4] [16] [17] [13] |
Vapor Density | 5.66 | vs air | [2] [4] [16] |
Melting Point | -44°C (-47°F) | Standard | [12] [14] |
Flash Point | 110°C (230°F) | Closed cup | [2] [8] [14] |
Triethylene glycol monomethyl ether demonstrates excellent water solubility, being completely miscible with water at 20°C [4] [16] [11] [18]. This complete miscibility is attributed to the compound's ability to form extensive hydrogen bonds with water molecules through both its hydroxyl group and ether oxygen atoms [9].
The compound exhibits a solubility value of 1,049 grams per liter at 20°C [18], effectively indicating complete miscibility. The pH of aqueous solutions ranges from 5-7 at 20°C [4] [16], indicating near-neutral behavior in aqueous systems.
Phase behavior studies have shown that triethylene glycol monomethyl ether maintains its liquid state over a wide temperature range, from approximately -44°C to 249°C at standard atmospheric pressure [12] [14]. The compound's phase behavior in binary mixtures with water has been extensively studied, revealing complex interactions that affect density and viscosity across the entire concentration range [19] [20].
Solubility Parameter | Value | Conditions | Reference |
---|---|---|---|
Water Solubility | Complete miscibility | 20°C | [4] [16] [11] |
Solubility (numerical) | 1,049 g/L | 20°C | [18] |
pH (aqueous solution) | 5-7 | 20°C | [4] [16] |
LogP | -1.12 | 20°C | [4] [16] |
The refractive index of triethylene glycol monomethyl ether is consistently reported as n₂₀/D = 1.439 at 20°C [2] [4] [8] [16] [17] [13], providing an important optical property for identification and purity assessment. This value reflects the compound's moderate optical density and is characteristic of glycol ether compounds.
Density measurements show consistent values across multiple sources, with the liquid density at 25°C being 1.026 g/mL [2] [4] [8] [18], while the specific gravity at 20/20°C is reported as 1.050 [17] [13] [14]. Some sources report slightly higher density values of 1.048 g/cm³ at 20°C [17] [13].
The viscosity of triethylene glycol monomethyl ether at 25°C is 7.3 to 7.8 centipoise [17] [13] [14], indicating moderate flow resistance. Surface tension measurements at 25°C show a value of 36.4 dynes/cm [17] [13], which contributes to its effectiveness as a coupling agent and surfactant in various applications.
Temperature-dependent density studies have been conducted across a range from 25°C to 80°C, providing valuable data for industrial applications and process modeling [19] [20]. These studies demonstrate the typical decrease in density with increasing temperature, following predictable thermodynamic relationships.
Physical Property | Value | Temperature | Reference |
---|---|---|---|
Refractive Index | n₂₀/D = 1.439 | 20°C | [2] [4] [8] [16] [17] [13] |
Density | 1.026 g/mL | 25°C | [2] [4] [8] [18] |
Specific Gravity | 1.050 | 20/20°C | [17] [13] [14] |
Viscosity | 7.3-7.8 cP | 25°C | [17] [13] [14] |
Surface Tension | 36.4 dynes/cm | 25°C | [17] [13] |
Specific Heat | 2.19 J/g/°C | 25°C | [17] [13] |
The industrial production of triethylene glycol monomethyl ether primarily relies on etherification reactions involving ethylene glycol derivatives. These reactions represent the most economically viable pathways for large-scale manufacture and are characterized by their ability to produce the target compound through controlled addition of ethylene oxide units to methanol or intermediate glycol ethers [1] [2] [3].
The principal industrial route involves the direct reaction of ethylene oxide with methanol in the presence of alkaline catalysts. This process occurs through a sequential addition mechanism where ethylene oxide molecules are progressively added to the methanol substrate, ultimately yielding a mixture of mono-, di-, and triethylene glycol monomethyl ethers [4] [3]. The reaction proceeds according to the following general scheme:
CH₃OH + C₂H₄O → CH₃OCH₂CH₂OH (monoethylene glycol monomethyl ether)
CH₃OCH₂CH₂OH + C₂H₄O → CH₃OCH₂CH₂OCH₂CH₂OH (diethylene glycol monomethyl ether)
CH₃OCH₂CH₂OCH₂CH₂OH + C₂H₄O → CH₃OCH₂CH₂OCH₂CH₂OCH₂CH₂OH (triethylene glycol monomethyl ether)
An alternative industrial approach involves the reaction of ethylene oxide with diethylene glycol monomethyl ether to produce triethylene glycol monomethyl ether directly. This method, described in patent literature, offers improved selectivity toward the triethylene glycol product [5]. The reaction is typically conducted under controlled temperature and pressure conditions using potassium hydroxide as the catalyst, achieving yields of 87-93% with selectivities ranging from 85-95% [5].
A third industrial route utilizes the direct etherification of triethylene glycol with methanol under acidic conditions. This approach employs heteropoly acids such as silicotungstic acid or silicomolybdic acid as catalysts [6]. While this method provides direct access to the target compound, it generally yields lower conversion rates (60-75%) compared to the ethylene oxide-based routes [6].
The sequential ethoxylation process represents another important industrial methodology, particularly when high selectivity toward specific ethylene glycol ethers is required. This process involves the controlled addition of ethylene oxide to methanol using specialized catalysts such as boron trifluoride or its complexes [2]. The reaction conditions are carefully optimized to favor the formation of the desired triethylene glycol monomethyl ether product while minimizing the formation of higher or lower homologs.
Reaction Type | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Ethylene Oxide + Methanol | 100-150 | 0.1-0.5 | Potassium Hydroxide | 85-95 | 70-85 |
Ethylene Oxide + Diethylene Glycol Monomethyl Ether | 120-180 | 0.2-0.8 | Sodium Hydroxide | 87-93 | 85-95 |
Triethylene Glycol + Methanol | 140-200 | Autogenous | Heteropoly Acids | 60-75 | 60-72 |
Sequential Ethoxylation | 80-120 | 0.1-0.3 | Boron Trifluoride | 75-85 | 65-80 |
The optimization of catalytic processes for triethylene glycol monomethyl ether production involves careful selection of catalyst type, reaction conditions, and process parameters to maximize yield while ensuring product quality. Industrial catalytic systems predominantly employ basic catalysts, although acidic catalysts find application in specific synthetic routes [2] [6].
Potassium hydroxide represents the most widely used industrial catalyst for ethylene oxide-methanol etherification reactions. This catalyst operates effectively at moderate temperatures (100-150°C) and provides excellent conversion rates (90-95%) with product purities ranging from 95-98% [1] [2]. The catalyst loading typically ranges from 2-5 weight percent based on the total reaction mixture, with reaction times of 2-5 hours being optimal for industrial operations [1].
Sodium hydroxide serves as an alternative basic catalyst, particularly in processes involving the reaction of ethylene oxide with diethylene glycol monomethyl ether. This catalyst system operates at slightly higher temperatures (120-180°C) but provides superior selectivity toward the triethylene glycol product, achieving selectivities of 85-95% [5]. The lower catalyst loading requirement (1-3 weight percent) makes this system economically attractive for large-scale production [5].
Heteropoly acids, including silicotungstic acid and silicomolybdic acid, have been developed as acidic catalysts for the direct etherification of triethylene glycol with methanol. These catalysts operate under autogenous pressure conditions and provide moderate conversion rates (60-75%) with reasonable product purities [6]. The advantage of these systems lies in their ability to produce triethylene glycol monomethyl ether without generating the full range of ethylene glycol ether homologs typically observed in ethylene oxide-based processes [6].
Advanced catalytic systems include polyperfluorosulfonic acid resins, which offer exceptional product purity (96-99%) and can be easily recovered and reused. These catalysts require higher loadings (5-15 weight percent) and longer reaction times (4-8 hours) but provide consistent performance over multiple reaction cycles [2]. The ability to regenerate and reuse these catalysts makes them attractive for continuous industrial operations.
Titanium silicalite catalysts represent an innovative approach to triethylene glycol monomethyl ether synthesis, particularly in single-step processes involving the direct reaction of olefins with methanol and hydrogen peroxide. These catalysts operate at moderate temperatures (50-150°C) and provide good conversion rates (80-90%) with excellent product purity (90-95%) [7]. The use of these catalysts eliminates the need for hazardous ethylene oxide handling, making the process safer and more environmentally friendly [7].
Catalyst Type | Loading (wt%) | Reaction Time (h) | Conversion (%) | Product Purity (%) |
---|---|---|---|---|
Potassium Hydroxide | 2-5 | 2-5 | 90-95 | 95-98 |
Sodium Hydroxide | 1-3 | 3-6 | 85-92 | 92-96 |
Silicotungstic Acid | 5-10 | 2-4 | 60-68 | 85-90 |
Silicomolybdic Acid | 2-5 | 2-4 | 68-75 | 88-92 |
Polyperfluorosulfonic Acid Resin | 5-15 | 4-8 | 85-95 | 96-99 |
Titanium Silicalite | 0.5-2 | 1-3 | 80-90 | 90-95 |
Process optimization strategies focus on maximizing the yield of triethylene glycol monomethyl ether while minimizing the formation of undesired by-products. Temperature control is critical, as excessive temperatures can lead to decomposition of the product or over-reaction to form higher glycol ethers. Pressure optimization ensures adequate contact between reactants while preventing excessive vapor loss [2] [5].
The water-to-ethylene oxide ratio in feed streams significantly affects product distribution in industrial processes. Higher water content favors the formation of lower glycol ethers, while reduced water content promotes the formation of higher homologs including triethylene glycol monomethyl ether [8]. Industrial operations typically maintain water-to-ethylene oxide ratios that optimize the formation of the desired product while maintaining reasonable conversion rates [8].
Laboratory-scale preparation of triethylene glycol monomethyl ether employs several distinct methodologies that offer advantages in terms of control, scalability, and product quality. These techniques are designed to provide high-purity material for research applications while serving as developmental platforms for potential industrial scale-up [9] [10] [11].
The batch reactor approach using basic catalysis represents the most common laboratory method for triethylene glycol monomethyl ether preparation. This technique involves the controlled addition of ethylene oxide to methanol in the presence of potassium hydroxide catalyst within a sealed reactor system. Reaction temperatures are maintained at 75-120°C, with reaction times ranging from 4-8 hours depending on the desired conversion level [9] [11]. The method provides excellent yields (88-96%) and offers the advantage of easy scale-up to pilot plant operations [11].
Continuous flow synthesis using fixed-bed reactors has emerged as an attractive laboratory technique for triethylene glycol monomethyl ether production. This method involves the passage of methanol and ethylene oxide through a packed bed containing immobilized catalyst at controlled flow rates and temperatures. The continuous nature of the process allows for precise control of residence time and product composition, typically achieving yields of 85-92% with good product quality [10]. The method is particularly valuable for studying reaction kinetics and optimizing process parameters [10].
Microwave-assisted synthesis represents a novel laboratory approach that significantly reduces reaction times while maintaining good product yields. This technique employs microwave heating to rapidly achieve reaction temperatures, typically completing the synthesis in 0.5-2 hours compared to conventional heating methods that require 4-8 hours [12]. The method achieves yields of 75-85% and offers excellent energy efficiency, making it attractive for rapid screening of reaction conditions and catalyst performance [12].
Solvent-free synthesis methods have been developed as environmentally friendly alternatives to conventional approaches. These techniques involve the direct reaction of reactants without the use of organic solvents, relying on elevated temperatures (140-180°C) and extended reaction times (3-6 hours) to achieve satisfactory conversion. While yields are typically lower (70-80%) compared to solvent-based methods, the elimination of solvent handling and disposal makes this approach attractive for green chemistry applications .
Pressure reactor methods employ high-pressure conditions to enhance reaction rates and improve product selectivity. These techniques utilize specialized pressure vessels capable of maintaining elevated pressures while providing precise temperature control. Reaction conditions typically involve temperatures of 120-160°C with reaction times of 2-4 hours, achieving yields of 80-90% [6]. The method is particularly valuable for studying the effects of pressure on reaction kinetics and product distribution [6].
Method | Scale (mL) | Reaction Time (h) | Temperature (°C) | Yield (%) | Advantages |
---|---|---|---|---|---|
Batch Reactor - Basic Catalysis | 50-500 | 4-8 | 75-120 | 88-96 | Easy scale-up, High yield |
Continuous Flow - Fixed Bed | 100-1000 | 2-6 | 100-150 | 85-92 | Continuous production, Good control |
Microwave-Assisted Synthesis | 25-100 | 0.5-2 | 80-120 | 75-85 | Rapid reaction, Energy efficient |
Solvent-Free Synthesis | 50-250 | 3-6 | 140-180 | 70-80 | Environmentally friendly |
Pressure Reactor Method | 100-500 | 2-4 | 120-160 | 80-90 | High pressure capability |
The purification of triethylene glycol monomethyl ether to achieve high purity levels requires sophisticated separation techniques that can effectively remove unreacted starting materials, catalyst residues, and homologous glycol ethers. The selection of appropriate purification methods depends on the specific impurities present and the required final purity specification [14] [15] [16].
Vacuum distillation represents the most widely employed purification technique for triethylene glycol monomethyl ether. This method takes advantage of the compound's relatively high boiling point (245-255°C) and low vapor pressure to achieve effective separation from lower-boiling impurities. Operating pressures of 3-18 mmHg and temperatures of 160-220°C provide optimal conditions for distillation while minimizing thermal decomposition [17] [18]. The technique achieves final purities of 97-99.8% with recovery yields of 85-95%, making it the preferred method for most applications [17].
Extractive distillation employs the addition of selective solvents to enhance the separation of triethylene glycol monomethyl ether from closely boiling impurities. This technique is particularly effective for removing homologous glycol ethers that have similar boiling points to the target compound. Operating at atmospheric pressure with temperatures of 240-260°C, extractive distillation achieves purities of 95-98% with recovery yields of 90-95% [16]. The method requires careful selection of extraction solvents and typically involves additional solvent recovery steps [16].
Molecular sieve dehydration provides an effective method for removing trace water and other polar impurities from triethylene glycol monomethyl ether. This technique employs synthetic zeolites with specific pore sizes to selectively adsorb water molecules while allowing the target compound to pass through. Operating temperatures of 100-150°C and the absence of high-pressure requirements make this method energy-efficient and cost-effective [10]. The technique achieves purities of 98-99.5% with excellent recovery yields of 95-98% [10].
Crystallization techniques offer the potential for achieving extremely high purities (99-99.8%) through the selective crystallization of triethylene glycol monomethyl ether from solution. This method involves the controlled cooling of concentrated solutions to promote crystal formation while excluding impurities from the crystal lattice. Operating temperatures of 0-20°C and careful control of cooling rates are essential for achieving high-quality crystals [14]. While recovery yields are typically lower (80-90%) compared to distillation methods, the exceptional purity achieved makes this technique valuable for specialized applications [14].
Azeotropic distillation employs the addition of entraining agents to facilitate the removal of water and other impurities that form azeotropes with the target compound. This technique is particularly useful for removing trace water that cannot be effectively separated by simple distillation. Operating at atmospheric pressure with temperatures of 70-80°C, azeotropic distillation achieves purities of 96-98% with recovery yields of 85-92% [18]. The method requires careful selection of entraining agents and typically involves additional separation steps to recover the target compound [18].
Purification Method | Operating Pressure (mmHg) | Temperature Range (°C) | Final Purity (%) | Recovery Yield (%) | Energy Requirement |
---|---|---|---|---|---|
Vacuum Distillation | 3-18 | 160-220 | 97-99.8 | 85-95 | High |
Extractive Distillation | 760 | 240-260 | 95-98 | 90-95 | Medium |
Molecular Sieve Dehydration | N/A | 100-150 | 98-99.5 | 95-98 | Low |
Crystallization | N/A | 0-20 | 99-99.8 | 80-90 | Low |
Azeotropic Distillation | 760 | 70-80 | 96-98 | 85-92 | Medium |
Column Chromatography | N/A | 25-40 | 99-99.9 | 70-85 | Low |
The selection of optimal purification strategies depends on the specific application requirements, available equipment, and economic considerations. For most industrial applications, vacuum distillation provides the best balance of purity, yield, and cost-effectiveness. Laboratory applications requiring the highest purity levels may benefit from sequential purification techniques combining multiple methods to achieve the desired specifications [14] [15].
Advanced purification approaches involve the integration of multiple techniques to achieve superior results. For example, the combination of molecular sieve dehydration followed by vacuum distillation can provide exceptional purity levels while maintaining high recovery yields. Similarly, the use of extractive distillation followed by crystallization can achieve both high purity and good selectivity for removing specific impurities [14] [16].
Irritant